Cas no 16249-86-8 (7-Benzothiazolesulfonicacid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-)

7-Benzothiazolesulfonicacid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl- structure
16249-86-8 structure
Nome del prodotto:7-Benzothiazolesulfonicacid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-
Numero CAS:16249-86-8
MF:C26H16N2O5S2
MW:500.545643806458
CID:140377
PubChem ID:85347

7-Benzothiazolesulfonicacid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 7-Benzothiazolesulfonicacid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-
    • 2-[2-(1,3-dioxoinden-2-yl)quinolin-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid
    • 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolyl]-6-methylbenzothiazole-7-sulphonic acid
    • 2-(2-(2,3-Dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolyl)-6-methylbenzothiazole-7-sulphonic acid
    • 7-benzothiazolesulfonic acid,2-[2-(2,3-dihydro-1,3-dioxo-1h-inden-2-yl)-6-quinolinyl]-6-methyl
    • EINECS 240-360-8
    • 7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-
    • 16249-86-8
    • DTXSID70167376
    • NS00025307
    • 2-(2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-6-yl)-6-methylbenzo[d]thiazole-7-sulfonic acid
    • Inchi: InChI=1S/C26H16N2O5S2/c1-13-6-9-20-24(25(13)35(31,32)33)34-26(28-20)15-8-10-18-14(12-15)7-11-19(27-18)21-22(29)16-4-2-3-5-17(16)23(21)30/h2-12,21H,1H3,(H,31,32,33)
    • Chiave InChI: VAKCCPVQFSLMDM-UHFFFAOYSA-N
    • Sorrisi: O=C1C2C(=CC=CC=2)C(=O)C1C1C=CC2C(=CC=C(C3=NC4C=CC(C)=C(S(O)(=O)=O)C=4S3)C=2)N=1

Proprietà calcolate

  • Massa esatta: 500.05000
  • Massa monoisotopica: 500.05
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 35
  • Conta legami ruotabili: 3
  • Complessità: 943
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.6
  • Superficie polare topologica: 151A^2

Proprietà sperimentali

  • Densità: 1.543
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.749
  • PSA: 150.91000
  • LogP: 6.31020
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
江苏科伦多食品配料有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
江苏科伦多食品配料有限公司
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd